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Introduction

lon pumps are integral membrane proteins that establish and maintain electrochemical
gradients across cellular membranes by actively transporting ions against their concentration
gradients. This process is crucial for a myriad of physiological functions, including nerve
impulse transmission, muscle contraction, and nutrient transport. The energy for this "uphill”
transport is typically derived from the hydrolysis of adenosine triphosphate (ATP).
Understanding the intricate mechanisms and kinetics of these molecular machines is
paramount for both basic research and the development of novel therapeutics targeting ion
pump dysfunction.

Caged ATP is a powerful tool for studying the real-time kinetics of ATP-driven ion pumps, such
as Na+/K+-ATPase and Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). Caged ATP is
a chemically modified, biologically inactive form of ATP that, upon exposure to a brief pulse of
ultraviolet (UV) light, rapidly releases active ATP. This photolysis allows for precise temporal
and spatial control over the initiation of ion pump activity, enabling the study of transient pre-
steady-state kinetics that are often too fast to be resolved by conventional mixing techniques.

These application notes provide detailed protocols for the preparation of ion pumps, the
execution of caged ATP-driven experiments, and methods for monitoring pump activity.
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Key lon Pumps Investigated with Caged ATP
Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a vital P-type ATPase found in the plasma
membrane of all animal cells. For every molecule of ATP hydrolyzed, it pumps three sodium
ions out of the cell and two potassium ions in, thereby maintaining the high potassium and low

sodium concentrations within the cell.

Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA)

SERCA is another P-type ATPase located in the membrane of the sarcoplasmic reticulum (SR)
in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells. It is responsible for
transporting calcium ions from the cytoplasm into the SR/ER lumen, a critical step in muscle
relaxation and intracellular calcium signaling.

Data Presentation: Properties of Caged ATP
Compounds and Kinetic Parameters

The choice of caged ATP compound is critical and depends on the desired kinetics of ATP
release and the specific experimental setup. The following table summarizes key properties of
commonly used caged ATP derivatives and kinetic parameters obtained from studies on
Na+/K+-ATPase.
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ATP
Photolysis Release
Caged ATP Quantum
o Wavelength  Rate . Notes Reference
Derivative Yield
(nm) Constant
(s™)
Slower
release,
potential for
side
NPE-caged >100 (pH reactions.
~347-360 ~0.65 [1]
ATP dependent) Unphotolysed
form can
inhibit
Na+/K+-
ATPase.
Faster ATP
DMB-caged
~355 >10° - release, less [2]
ATP »
pH-sensitive.
Rapid and
pHP-caged ) o
ATP 308 >10° (pH 7.0)  High efficient ATP [2]
release.

Table 1: Properties of Common Caged ATP Derivatives.
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Parameter Value Conditions lon Pump Reference

Na+/K+-ATPase

pH and caged

ATP Binding ~1.5x10°% compound
) Na+/K+-ATPase [2]
Rate Constant M-1s—1 concentration
dependent
Elto E2
Conformational ~600 s™1 - Na+/K+-ATPase [2]

Change Rate

Turnover Rate ~200 st 37°C Na+/K+-ATPase [1]
Km for ATP (Na+-
o ~2 UM - Na+/K+-ATPase [3]
ATPase activity)
Ki for caged ATP  ~30 uM - Na+/K+-ATPase [3]
SERCA
Purified Rabbit
Km for ATP 12.16 £ 2.25 pyM pH 7.0, 37°C [4]
SERCA
1.68 + 0.09 umol - )
) Purified Rabbit
Vmax ATP/min/mg pH 7.0, 37°C [4]

. SERCA
protein

Table 2: Kinetic Parameters of Na+/K+-ATPase and SERCA.

Experimental Protocols

Protocol 1: Purification of Na+/K+-ATPase from Kidney
Medulla

This protocol is adapted from established methods for isolating high-purity, active Na+/K+-
ATPase from mammalian kidney.[5][6]

Materials:
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» Fresh or frozen pig or rabbit kidneys

e Homogenization Buffer: 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2

e SDS Solution: 1% (w/v) Sodium Dodecyl Sulfate

e ATP Solution: 50 mM ATP, pH 7.0

e High-salt Buffer: 1 M NaCl, 30 mM histidine, 1 mM EDTA, pH 7.2

e Dounce homogenizer

» Ultracentrifuge and rotors

Procedure:

» Tissue Preparation: Dissect the outer medulla from the kidneys on ice. Mince the tissue into
small pieces.

» Homogenization: Homogenize the minced tissue in ice-cold Homogenization Buffer using a
Dounce homogenizer.

« Differential Centrifugation:

o Centrifuge the homogenate at 6,000 x g for 15 minutes to remove nuclei and cell debris.

o Collect the supernatant and centrifuge at 48,000 x g for 30 minutes to pellet the crude
microsomal fraction.

e SDS Treatment:

o Resuspend the microsomal pellet in Homogenization Buffer.

o Slowly add SDS solution to a final concentration of 0.1% (w/v) while stirring on ice. This
selectively solubilizes proteins other than the Na+/K+-ATPase.

o Incubate on ice for 30 minutes.

e Purification:
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[e]

Centrifuge the SDS-treated suspension at 48,000 x g for 60 minutes.

(¢]

The pellet contains the purified Na+/K+-ATPase-rich membranes.

[¢]

Wash the pellet with High-salt Buffer to remove any remaining contaminants.

[¢]

Resuspend the final pellet in a suitable storage buffer (e.g., Homogenization Buffer with
25% glycerol) and store at -80°C.

o Characterization: Determine the protein concentration and measure the specific ATPase
activity using a standard phosphate release assay to confirm purity and activity.[7]

Protocol 2: Purification and Reconstitution of SERCA
into Proteoliposomes

This protocol describes the purification of SERCA from rabbit skeletal muscle and its
reconstitution into artificial lipid vesicles, a necessary step for many caged ATP experiments.[4]

[81[°]
Materials:

Rabbit fast-twitch skeletal muscle

e SR Isolation Buffer: 0.3 M sucrose, 20 mM HEPES, pH 7.4, with protease inhibitors
» Reconstitution Buffer: 100 mM KCI, 20 mM HEPES, pH 7.2, 5 mM MgClz

e Lipids (e.g., DOPC, DOPE) in chloroform

o Detergent (e.g., Ciz2Es, Triton X-100)

» Bio-Beads SM-2

» Ultracentrifuge and rotors

o Extruder with polycarbonate membranes (100 nm pore size)

Procedure:
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e Sarcoplasmic Reticulum (SR) Vesicle Isolation:

o Homogenize minced rabbit muscle in SR Isolation Buffer.

o Perform differential centrifugation to obtain a microsomal fraction enriched in SR vesicles.

e SERCA Purification:

o Solubilize the SR vesicles with a suitable detergent (e.g., deoxycholate) to extract SERCA.

o Use density gradient centrifugation or column chromatography to purify the SERCA
protein.[4]

e Liposome Preparation:

o Prepare a lipid film by evaporating the chloroform from a lipid solution under a stream of
nitrogen.

o Hydrate the lipid film in Reconstitution Buffer to form multilamellar vesicles (MLVs).

o Create unilamellar vesicles by extrusion through a 100 nm polycarbonate membrane.

e Reconstitution:

o

Solubilize the purified SERCA with a detergent (e.g., C12Es).

[¢]

Mix the solubilized SERCA with the pre-formed liposomes.

o

Remove the detergent slowly by adding Bio-Beads. This allows the SERCA to insert into
the lipid bilayer.

o

The resulting proteoliposomes can be collected by ultracentrifugation.

o Characterization: Confirm successful reconstitution and activity by measuring Ca?*-
dependent ATPase activity and Ca2* uptake.[10]

Protocol 3: Measuring Na+/K+-ATPase Transient
Currents Using Caged ATP and a Planar Lipid Bilayer
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This protocol outlines the measurement of electrical currents generated by the Na+/K+-ATPase
following the rapid release of ATP.[2][3][11]

Materials:

Purified Na+/K+-ATPase membrane fragments (from Protocol 1)

o Planar lipid bilayer setup (cup and chamber) with Ag/AgCl electrodes

e Aperture material (e.g., Teflon film)

 Lipid solution (e.qg., diphytanoyl phosphatidylcholine in n-decane)

o Experimental Buffer: 130 mM NacCl, 25 mM imidazole, 1 mM MgClz, 1 mM EDTA, pH 7.2
o Caged ATP (e.g., DMB-caged ATP)

o UV flash lamp or laser (e.g., XeCl excimer laser, 308 nm)

» Patch-clamp amplifier and data acquisition system

Procedure:

e Planar Bilayer Formation:

o Form a lipid bilayer across a small aperture (~100-200 um diameter) in the Teflon film
separating the two chambers of the setup.

o Adsorption of Membrane Fragments:

o Add the purified Na+/K+-ATPase membrane fragments to one chamber (the cis side,
representing the intracellular side). The fragments will adsorb to the planar bilayer with the
ATP-binding site facing the cis chamber.

o Experimental Setup:
o Fill both chambers with the Experimental Buffer.

o Add caged ATP to the cis chamber to the desired final concentration (e.g., 100-500 puM).
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o Connect the electrodes to the amplifier to measure the current across the bilayer.

e Photolysis and Data Acquisition:

[e]

Position the UV light source to illuminate the planar bilayer.

Record the baseline current.

(¢]

[¢]

Trigger a brief UV flash (e.g., 10-20 ns pulse) to photolyze the caged ATP, rapidly
increasing the ATP concentration in the cis chamber.

[¢]

Record the resulting transient current generated by the electrogenic activity of the Na+/K+-
ATPase. The current will typically show a rapid rise followed by a slower decay.

o Data Analysis:

o Analyze the transient current to determine kinetic parameters such as the rate of charge
translocation and the influence of ion and ATP concentrations.

Protocol 4: Real-time Fluorescence Measurement of
SERCA Ca?* Uptake Activated by Caged ATP

This protocol describes a fluorescence-based assay to monitor the real-time uptake of calcium
by SERCA in proteoliposomes following ATP release.[10][12]

Materials:

SERCA proteoliposomes (from Protocol 2)

Assay Buffer: 100 mM KCI, 20 mM HEPES, pH 7.2, 5 mM MgClz

Caged ATP

Fluorescent Ca?* indicator (e.g., Indo-1, Fluo-4; cell-impermeant version)[10][13][14][15]

UV flash lamp or laser

Fluorometer or fluorescence plate reader with kinetic measurement capabilities
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Procedure:

e Sample Preparation:

[¢]

Resuspend the SERCA proteoliposomes in the Assay Buffer.

Add the fluorescent Ca2* indicator to the buffer outside the proteoliposomes.

o

[e]

Add caged ATP to the desired final concentration.

o

Add a known concentration of CaClz to the buffer to establish an initial external Caz+
concentration.

¢ Measurement:

o Place the sample in the fluorometer and record the baseline fluorescence of the Caz*

indicator. .
o Initiate the reaction by triggering a UV flash to release ATP from the caged compound.

o Monitor the decrease in extra-vesicular fluorescence over time. This decrease
corresponds to the uptake of Ca2* into the proteoliposomes by SERCA.

o Data Analysis:

o The initial rate of fluorescence decrease is proportional to the initial rate of Ca2* uptake by
SERCA.

o Calibrate the fluorescence signal to Ca?* concentration to quantify the uptake rate in terms
of moles of Ca2* per unit time per mg of protein.[10][16]

Visualizations

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b1217765?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9826970/
https://www.researchgate.net/publication/47634405_Practical_Aspects_of_Measuring_Intracellular_Calcium_Signals_with_Fluorescent_Indicators
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Purification of
Na+/K+-ATPase l

Planar Lipid Adsorption of
Bilayer Formation Membrane Fragments

UV Light Flash

Click to download full resolution via product page

Caption: General experimental workflow for studying ion pumps with caged ATP.
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Caption: Simplified reaction cycle of the Na+/K+-ATPase.
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Caption: Principle of using caged ATP to activate ion pumps.

Conclusion

The use of caged ATP provides an invaluable method for elucidating the kinetic mechanisms of
ion pumps. By allowing for the rapid and controlled initiation of pump activity, researchers can
iInvestigate transient states and fast reaction steps that are otherwise inaccessible. The
protocols and data presented here serve as a comprehensive guide for scientists and drug
development professionals to design and execute experiments aimed at understanding the
fundamental workings of these essential cellular machines. Careful consideration of the
specific ion pump, the choice of caged compound, and the method of activity detection will lead
to robust and insightful results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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